1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone is a chemical compound with the molecular formula C11H11NO3. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with suitable reagents to form the oxazole ring . The reaction conditions often include the use of solvents like acetic acid and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like hydrolysis, esterification, cyclization, and bromination .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like chromium trioxide (CrO3) in acetic acid can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: A similar compound with a benzoxazole ring structure.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another oxazole derivative with different substituents.
Uniqueness
1-(4-Ethoxybenzo[d]oxazol-2-yl)ethanone is unique due to its specific ethoxy substitution on the benzoxazole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(4-ethoxy-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-3-14-8-5-4-6-9-10(8)12-11(15-9)7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
ZMALWTMEFJXEBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)C(=O)C |
Origin of Product |
United States |
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